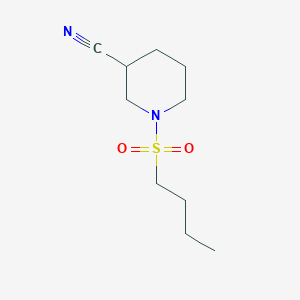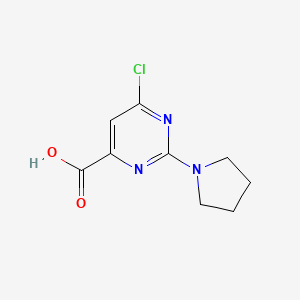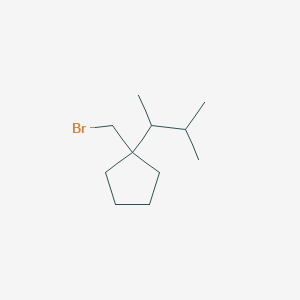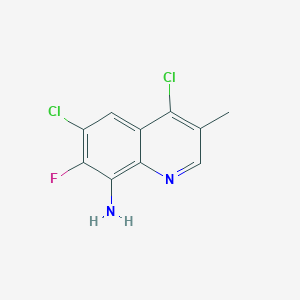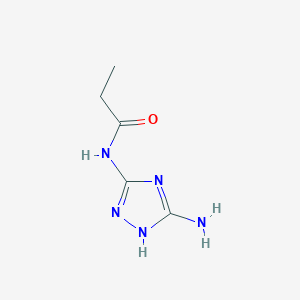
(2R)-2-Chloro-3-methylbutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Chloro-3-methylbutanoyl chloride is an organic compound with the molecular formula C5H9ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
(2R)-2-Chloro-3-methylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2R)-2-chloro-3-methylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group (-COOH) is converted to an acyl chloride group (-COCl) with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of acyl chlorides, including this compound, often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents react with carboxylic acids to form the corresponding acyl chlorides, along with by-products such as phosphoric acid or phosphorus oxychloride .
化学反应分析
Types of Reactions
(2R)-2-Chloro-3-methylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Phosphorus Trichloride (PCl3) and Phosphorus Pentachloride (PCl5): Used in industrial production of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of acyl chlorides to alcohols.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by reaction with water.
Alcohols: Formed by reduction with LiAlH4.
科学研究应用
(2R)-2-Chloro-3-methylbutanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of functionalized materials and polymers.
作用机制
The mechanism of action of (2R)-2-Chloro-3-methylbutanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
相似化合物的比较
Similar Compounds
(2S)-2-Chloro-3-methylbutanoyl chloride: The enantiomer of (2R)-2-Chloro-3-methylbutanoyl chloride, with similar chemical properties but different spatial arrangement.
2-Chlorobutanoyl chloride: A similar compound with a different alkyl group.
3-Chlorobutanoyl chloride: Another similar compound with the chlorine atom at a different position on the carbon chain.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities and reactivities compared to its enantiomer and other similar compounds .
属性
分子式 |
C5H8Cl2O |
|---|---|
分子量 |
155.02 g/mol |
IUPAC 名称 |
(2R)-2-chloro-3-methylbutanoyl chloride |
InChI |
InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3/t4-/m1/s1 |
InChI 键 |
AJCRZNJYNFAQAC-SCSAIBSYSA-N |
手性 SMILES |
CC(C)[C@H](C(=O)Cl)Cl |
规范 SMILES |
CC(C)C(C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




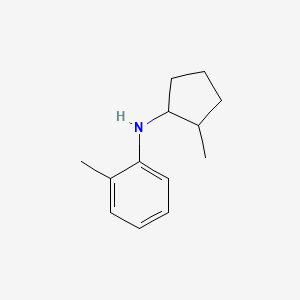
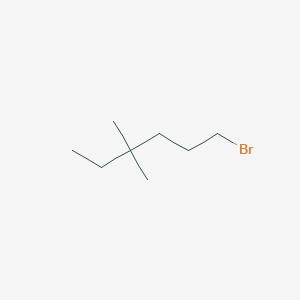
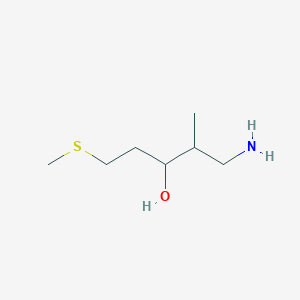
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)

